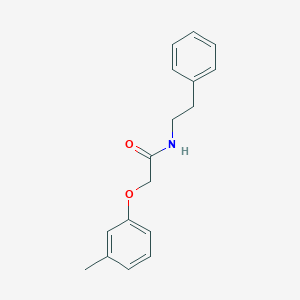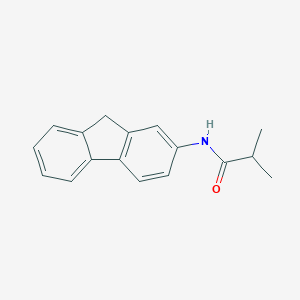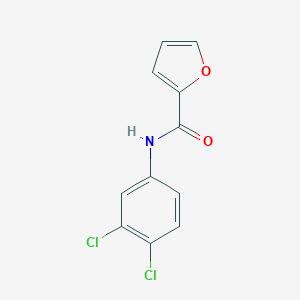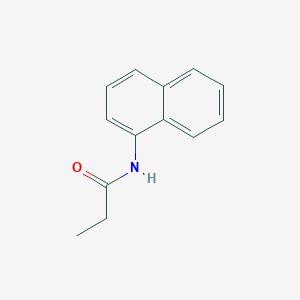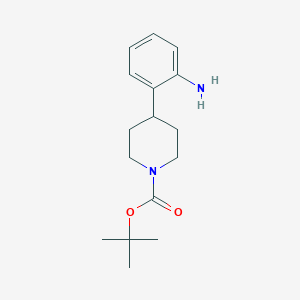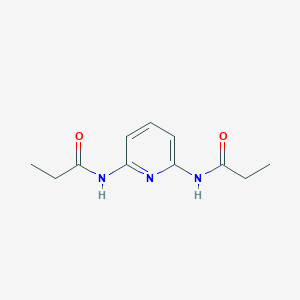
2,6-Bis(propionylamino)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(propionylamino)pyridine, also known as BAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAP is a derivative of pyridine, which is a heterocyclic organic compound that contains a ring of five carbon atoms and one nitrogen atom. The chemical structure of BAP consists of two propionylamino groups attached to the 2 and 6 positions of the pyridine ring.
科学的研究の応用
2,6-Bis(propionylamino)pyridine has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2,6-Bis(propionylamino)pyridine has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, 2,6-Bis(propionylamino)pyridine has been used as a plant growth regulator to enhance crop yield and quality. In material science, 2,6-Bis(propionylamino)pyridine has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and electronic devices.
作用機序
The mechanism of action of 2,6-Bis(propionylamino)pyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2,6-Bis(propionylamino)pyridine has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 2,6-Bis(propionylamino)pyridine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and cell survival.
生化学的および生理学的効果
2,6-Bis(propionylamino)pyridine has been shown to have several biochemical and physiological effects in various cell types. In immune cells, 2,6-Bis(propionylamino)pyridine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In cancer cells, 2,6-Bis(propionylamino)pyridine has been shown to induce cell death and inhibit cell proliferation. In neurons, 2,6-Bis(propionylamino)pyridine has been shown to protect against oxidative stress and neuroinflammation. 2,6-Bis(propionylamino)pyridine has also been shown to enhance the activity of certain enzymes involved in energy metabolism.
実験室実験の利点と制限
2,6-Bis(propionylamino)pyridine has several advantages for lab experiments, including its stability, solubility in water and organic solvents, and low toxicity. However, 2,6-Bis(propionylamino)pyridine can be expensive to synthesize, and its effects can vary depending on the cell type and experimental conditions. Additionally, the mechanism of action of 2,6-Bis(propionylamino)pyridine is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 2,6-Bis(propionylamino)pyridine. One area of research is the development of 2,6-Bis(propionylamino)pyridine-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of 2,6-Bis(propionylamino)pyridine. Additionally, the mechanism of action of 2,6-Bis(propionylamino)pyridine could be further elucidated using techniques such as proteomics and transcriptomics. Finally, the potential applications of 2,6-Bis(propionylamino)pyridine in material science could be explored further, particularly in the development of new electronic devices.
Conclusion:
In conclusion, 2,6-Bis(propionylamino)pyridine is a chemical compound with potential applications in various fields. Its synthesis method has been well-established, and its scientific research applications have been studied extensively. The mechanism of action of 2,6-Bis(propionylamino)pyridine is not fully understood, but it has been shown to have several biochemical and physiological effects. 2,6-Bis(propionylamino)pyridine has several advantages for lab experiments, but its effects can vary depending on the experimental conditions. There are several future directions for the study of 2,6-Bis(propionylamino)pyridine, including the development of 2,6-Bis(propionylamino)pyridine-based drugs and the exploration of its potential applications in material science.
合成法
The synthesis of 2,6-Bis(propionylamino)pyridine involves the reaction of 2,6-dichloropyridine with propionyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to obtain 2,6-Bis(propionylamino)pyridine. This synthesis method has been reported in several scientific publications, and the purity of the synthesized 2,6-Bis(propionylamino)pyridine can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
特性
CAS番号 |
163656-97-1 |
|---|---|
製品名 |
2,6-Bis(propionylamino)pyridine |
分子式 |
C11H15N3O2 |
分子量 |
221.26 g/mol |
IUPAC名 |
N-[6-(propanoylamino)pyridin-2-yl]propanamide |
InChI |
InChI=1S/C11H15N3O2/c1-3-10(15)13-8-6-5-7-9(12-8)14-11(16)4-2/h5-7H,3-4H2,1-2H3,(H2,12,13,14,15,16) |
InChIキー |
CNJQBOFGJIRZPU-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC(=CC=C1)NC(=O)CC |
正規SMILES |
CCC(=O)NC1=NC(=CC=C1)NC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



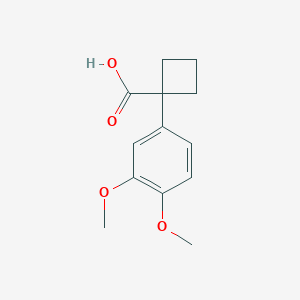
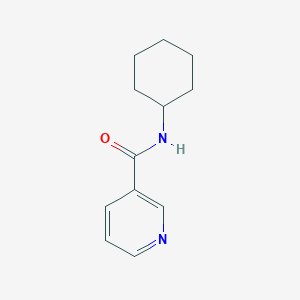

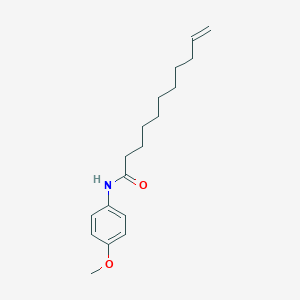
![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
